1-(3-Chlorophenyl)-2-nitropropene
Overview
Description
1-(3-Chlorophenyl)-2-nitropropene is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that 1-(3-Chlorophenyl)piperazine, a related compound, is known and has been studied1.
Synthesis Analysis
The synthesis of 1-(3-Chlorophenyl)-2-nitropropene is not explicitly detailed in the available resources. However, a related compound, 1-(3-Chlorophenyl)piperazine, has been synthesized from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield2. Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions3.Molecular Structure Analysis
The molecular structure of 1-(3-Chlorophenyl)-2-nitropropene is not explicitly provided in the available resources. However, a related compound, (1E,4E)-1-(3-chlorophenyl)-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-one, has been studied. Its structure was determined using X-ray single-crystal diffraction and Hirshfeld surface analysis4.Chemical Reactions Analysis
The specific chemical reactions involving 1-(3-Chlorophenyl)-2-nitropropene are not detailed in the available resources. However, a related compound, 1-(3-Chlorophenyl)piperazine, is known to be a metabolite of trazodone5.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Chlorophenyl)-2-nitropropene are not explicitly provided in the available resources. However, a related compound, 1-(3-Chlorophenyl)piperazine hydrochloride, is known to be a white crystalline solid7.Scientific Research Applications
Synthesis and Characterization
1-(3-Chlorophenyl)-2-nitropropene has been used in the synthesis of various compounds. For example, it has been involved in the synthesis of unsymmetrical mono-carbonyl curcuminoids, where it contributed to the formation of diversely functionalized derivatives. These compounds were characterized using spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, UV–Vis, and single crystal X-ray diffraction (SC-XRD), providing insights into their structural and photophysical properties (Khalid et al., 2020).
Mechanistic Studies in Organic Reactions
The compound plays a role in mechanistic studies of organic reactions. For instance, it has been used in studies exploring the [2+3] cycloaddition reactions of diphenylnitrone, offering insights into reaction mechanisms and stereospecificity (Jasiński & Baranski, 2006).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1-(3-Chlorophenyl)-2-nitropropene has been the subject of NMR spectroscopic studies to analyze its isomeric forms. This research provides valuable information about its chemical shifts and charge distribution, contributing to a deeper understanding of its molecular structure (Baskov et al., 1964).
Photoelectron Spectroscopy
The compound's thermal decomposition has been examined through photoelectron spectroscopy. This research helps in understanding the products and mechanisms involved in its thermolysis, which is significant for its applications in chemical syntheses (Chin, Mok, & Huang, 1990).
Antimicrobial Activity
Research on derivatives of 1-(3-Chlorophenyl)-2-nitropropene has shown potential antimicrobial activity. This indicates its possible utility in developing new antimicrobial agents (Kodukulla et al., 1994).
Molecular Structure Analysis
The compound has been used in crystallographic studies to determine the molecular structure of related compounds. These studies offer valuable information on molecular conformation and configuration, which is crucial for its application in organic and medicinal chemistry (Zhi, 2009).
Safety And Hazards
The safety and hazards associated with 1-(3-Chlorophenyl)-2-nitropropene are not explicitly detailed in the available resources. However, a related compound, 1-(3-Chlorophenyl)piperazine hydrochloride, is known to be toxic if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation89.
Future Directions
The future directions for the study of 1-(3-Chlorophenyl)-2-nitropropene are not explicitly detailed in the available resources. However, a related compound, 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea, was synthesized for the first time, indicating potential for further research and development210.
properties
IUPAC Name |
1-chloro-3-[(E)-2-nitroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSURUZUUDGZDKD-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)Cl)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-nitropropene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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